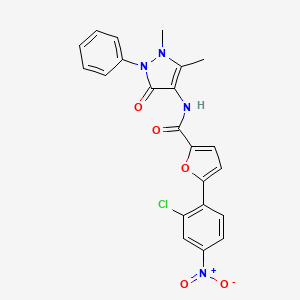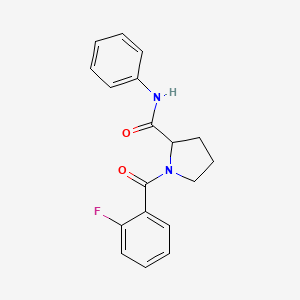
2-chloro-N-(5-chloro-2-pyridinyl)-5-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(5-chloro-2-pyridinyl)-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-690,550 and has been shown to have a wide range of biochemical and physiological effects. In
作用机制
CP-690,550 inhibits the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, CP-690,550 reduces the production of inflammatory cytokines and prevents the activation of immune cells. This mechanism of action has been shown to be effective in reducing inflammation and preventing organ transplant rejection.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. CP-690,550 has also been shown to reduce the activation of T cells and B cells, which are key components of the immune system. In addition, CP-690,550 has been shown to reduce the proliferation of fibroblast-like synoviocytes, which are cells that play a key role in the development of rheumatoid arthritis.
实验室实验的优点和局限性
CP-690,550 has several advantages for lab experiments. It is a highly specific inhibitor of JAKs and has been shown to have a low toxicity profile. CP-690,550 has also been shown to have a long half-life, which allows for less frequent dosing in animal studies. However, CP-690,550 has some limitations for lab experiments. It has poor solubility in water, which can make dosing difficult. In addition, CP-690,550 has been shown to have some off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of other autoimmune diseases such as lupus and inflammatory bowel disease. Another area of interest is the development of more potent and selective JAK inhibitors. Finally, there is interest in exploring the potential use of CP-690,550 in combination with other immunosuppressive drugs to achieve greater efficacy with fewer side effects.
Conclusion:
In conclusion, CP-690,550 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have immunosuppressive effects and has been investigated for its potential use in the treatment of autoimmune diseases and the prevention of organ transplant rejection. CP-690,550 inhibits the activity of JAKs, which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. CP-690,550 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CP-690,550, including the potential use in the treatment of other autoimmune diseases and the development of more potent and selective JAK inhibitors.
合成方法
The synthesis of CP-690,550 involves the reaction of 2-chloro-5-nitrobenzoic acid with 5-chloro-2-pyridinylamine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with piperidine-1-sulfonyl chloride to obtain CP-690,550. This synthesis method has been optimized to produce high yields of CP-690,550 with a high degree of purity.
科学研究应用
CP-690,550 has been extensively studied for its potential applications in scientific research. It has been shown to have immunosuppressive effects and has been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. CP-690,550 has also been studied for its potential use in the prevention of organ transplant rejection.
属性
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c18-12-4-7-16(20-11-12)21-17(23)14-10-13(5-6-15(14)19)26(24,25)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZRFFITZWGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6026321.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5-methyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6026326.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6026335.png)
![1-adamantyl{[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B6026342.png)
![2-[(6-benzyl-3-{[(benzylthio)acetyl]amino}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6026352.png)
![2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6026357.png)
![2-{1-methyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6026361.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6026373.png)
![1-(diethylamino)-3-[4-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6026378.png)
![4-[(4-chlorobenzyl)thio]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B6026391.png)
![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6026404.png)

![3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)